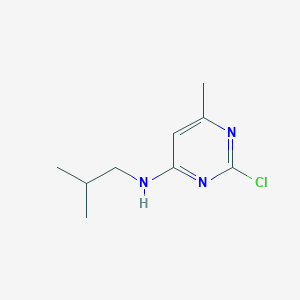
butyl-(3-nitro-benzyliden)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butyl-(3-nitro-benzyliden)-amine is an organic compound characterized by the presence of a butyl group attached to an imine functional group, which is further connected to a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl-(3-nitro-benzyliden)-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
butyl-(3-nitro-benzyliden)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Aminophenyl derivatives.
Reduction: N-Butyl-1-(3-aminophenyl)methanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
butyl-(3-nitro-benzyliden)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butyl-(3-nitro-benzyliden)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in nucleophilic addition reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-Butyl-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group at the 4-position.
(E)-N-Butyl-1-(2-nitrophenyl)methanimine: Similar structure but with the nitro group at the 2-position.
N-Butyl-1-(3-nitrophenyl)methanamine: Reduced form of the imine compound.
Uniqueness
butyl-(3-nitro-benzyliden)-amine is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and biological activity
Propiedades
Número CAS |
718-16-1 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-butyl-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8-9H,2-3,7H2,1H3 |
Clave InChI |
OWKRZFFIOJQABI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8642703.png)

![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)

![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)
